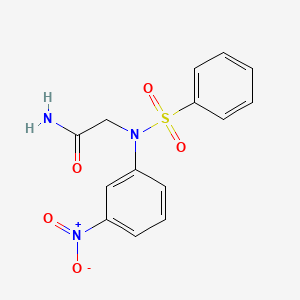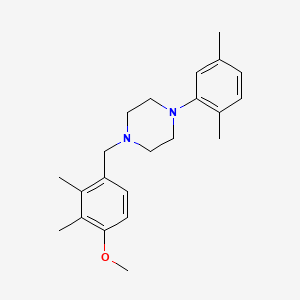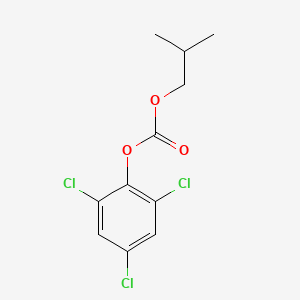
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as NPG, is a chemical compound that is extensively used in scientific research. It is a protease inhibitor that is primarily used for studying the biochemical and physiological effects of various proteases. NPG is a potent inhibitor of serine proteases, including trypsin and chymotrypsin, and has been widely used in the field of enzymology.
Wirkmechanismus
NPG works by irreversibly inhibiting the activity of serine proteases. It forms a covalent bond with the active site of the protease, thereby preventing the enzyme from carrying out its normal function. This inhibition is irreversible, and the protease cannot be reactivated once it has been inhibited.
Biochemical and Physiological Effects:
NPG has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of proteases in various biological processes, including blood clotting, inflammation, and cancer. NPG has also been used to investigate the mechanism of action of various drugs and their interactions with proteases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPG in lab experiments is its potency as a protease inhibitor. It is a highly effective inhibitor of serine proteases and can be used in small quantities to achieve significant inhibition. However, one of the limitations of NPG is its irreversible inhibition of proteases, which can make it difficult to study the effects of proteases in vivo.
Zukünftige Richtungen
There are several future directions for the use of NPG in scientific research. One area of research is the development of new protease inhibitors that are more specific and less toxic than NPG. Another area of research is the investigation of the role of proteases in various diseases, including cancer and inflammation. Additionally, NPG can be used to study the interactions between proteases and various drugs, which can lead to the development of new therapeutic agents.
Synthesemethoden
NPG can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of NPG involves the reaction of 3-nitrophenyl isocyanate with phenylsulfonyl chloride to form N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)urea. This intermediate is then treated with glycine to produce NPG.
Wissenschaftliche Forschungsanwendungen
NPG has been extensively used in scientific research as a protease inhibitor. It is commonly used to study the biochemical and physiological effects of various proteases, including trypsin and chymotrypsin. NPG is also used to investigate the mechanism of action of proteases and their role in various biological processes.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-5-4-6-12(9-11)17(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDXICZOMOOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)



